molecular formula C12H12N2 B3183491 (3-(Pyridin-2-yl)phenyl)methanamine CAS No. 859915-26-7

(3-(Pyridin-2-yl)phenyl)methanamine

Cat. No. B3183491
Key on ui cas rn: 859915-26-7
M. Wt: 184.24
InChI Key: XCGMBXPNSVFNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09102625B2

Procedure details

To a solid tert-butyl-3-(pyridin-2-yl)benzylcarbamate (111 mg, 0.39 mmol) was added HCl (4N in dioxane, 0.20 mL, 0.78 mmol), then it was concentrated to give (3-(pyridine-2-yl)phenyl)methanamine (77 mg).
Name
tert-butyl-3-(pyridin-2-yl)benzylcarbamate
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
0.2 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][N:16]=2)[CH:10]=1)(C)(C)C.Cl>>[N:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[C:11]1[CH:10]=[C:9]([CH2:8][NH2:7])[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
tert-butyl-3-(pyridin-2-yl)benzylcarbamate
Quantity
111 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=CC(=CC=C1)C1=NC=CC=C1)=O
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)C=1C=C(C=CC1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 77 mg
YIELD: CALCULATEDPERCENTYIELD 107.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.